molecular formula C13H21N5O2 B2983299 4-Methyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]piperazine-1-carboxamide CAS No. 1797158-79-2

4-Methyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]piperazine-1-carboxamide

Cat. No.: B2983299
CAS No.: 1797158-79-2
M. Wt: 279.344
InChI Key: OPILZXYFPZDDEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]piperazine-1-carboxamide (CAS 1797158-79-2) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C13H21N5O2 and a molecular weight of 279.34 g/mol, this piperazine-carboxamide derivative is characterized by its specific structural features, including a tetrahydrofuran (oxolane) ring . This compound is offered with a guaranteed purity of 90% or higher and is available in various quantities to suit different research needs, from 1mg to 40mg . Compounds with piperazine-carboxamide scaffolds are frequently investigated for their potential to interact with biologically relevant enzymes and receptors. Recent scientific literature highlights the importance of similar structures; for instance, N-substituted piperazine-1-carboxamides have been identified as potent inhibitors of enzymes like CYP51 and CYP5122A1 in Leishmania species, indicating their value in anti-infective drug discovery . Furthermore, research into pyrazole-carboxamide derivatives has demonstrated their potential as kinase inhibitors, targeting proteins such as Rearranged during Transfection (RET) kinase, which is a validated target in anticancer therapies . The structural motif of this compound also appears in research focused on optimizing drug-like properties, such as in the development of Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors, where a (oxolan-3-yl)methyl group was utilized to improve pharmacokinetic profiles . This suggests that this compound may serve as a valuable building block or lead compound for researchers developing novel therapeutics in oncology, immunology, and infectious diseases. This product is intended for research purposes only and is not designed for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4-methyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2/c1-16-3-5-17(6-4-16)13(19)15-11-8-14-18(9-11)12-2-7-20-10-12/h8-9,12H,2-7,10H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPILZXYFPZDDEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)NC2=CN(N=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]piperazine-1-carboxamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperazine ring substituted with a pyrazole and an oxolane moiety. Its chemical formula is C13H18N4OC_{13}H_{18}N_{4}O, and it has a molecular weight of 250.31 g/mol. The structural features contribute to its interaction with biological targets, particularly in the central nervous system and oncology.

The biological activity of this compound primarily involves:

  • Receptor Binding : The compound exhibits affinity for various aminergic receptors, which are crucial in neurotransmission and neuropharmacology. It has been shown to interact with dopamine receptors, potentially influencing dopaminergic signaling pathways .
  • Cell Death Mechanisms : Research indicates that the compound may induce necroptosis in cancer cells, a regulated form of necrosis that can circumvent traditional apoptotic pathways . This suggests a novel approach in cancer therapy, particularly for chemoresistant tumors.

Pharmacological Profile

The pharmacological profile includes:

Activity Description
Antitumor Activity Induces cell death in leukemia cell lines, showing potential as an anticancer agent .
Neuropharmacological Effects Modulates neurotransmitter systems, potentially useful in treating psychiatric disorders .
Toxicity Assessment Classified as UN GHS category 5 (LD50 > 2000 mg/Kg), indicating low acute toxicity .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

  • LQFM018 Study : A related piperazine compound demonstrated significant antiproliferative effects against K562 leukemic cells. The study highlighted necroptotic pathways activated by the compound, suggesting similar mechanisms may be present in this compound .
  • Synthesis and Evaluation : Research on piperazine derivatives indicated broad-spectrum antibacterial and antifungal activities. These findings support the hypothesis that structural modifications can enhance biological activity across various targets .
  • Receptor Affinity Studies : Binding assays revealed that piperazine-containing compounds often exhibit high affinity for serotonin and dopamine receptors, implicating their role in modulating mood disorders and other neuropsychiatric conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of piperazine-1-carboxamide derivatives, focusing on substituent variations, synthesis yields, biological activities, and structural features.

Compound Name Substituents (R1, R2) Key Properties/Activities Yield (%) Melting Point (°C) Reference
4-Methyl-N-(p-tolyl)piperazine-1-carboxamide R1 = p-tolyl, R2 = methyl Antiproliferative (MCF7, HCT116 cell lines) 76–82*
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide R1 = 4-Cl-phenyl, R2 = ethyl Intermediate in organic synthesis
A3 (4-Fluorophenyl derivative) R1 = 4-F-phenyl, R2 = – Antimicrobial/antiproliferative potential 57.3 196.5–197.8
CPIPC R1 = indazol-6-yl, R2 = 5-Cl-pyridin-2-yl TRPV1 partial agonist (analgesic activity)
Compound 28 () R1 = pyridin-3-yl, R2 = benzoxazinyl Synthetic intermediate (low yield) 10
AM4113 R1 = 2,4-dichlorophenyl, R2 = alkyl TGFβ1-mediated inflammation/fibrosis inhibitor

Notes:

  • Synthesis Optimization : For 4-methyl-N-(p-tolyl)piperazine-1-carboxamide (compound 16), acetonitrile with silica sulfuric acid (SSA) as a catalyst under reflux yielded 82% efficiency .
  • Substituent Effects: Fluorine or chlorine substituents on the aryl ring (e.g., A3, A6 in ) improve thermal stability (higher melting points) but reduce yields compared to non-halogenated analogs .
  • Bioactivity : The p-tolyl substituent in compound 16 enhances antiproliferative activity by inducing cell cycle arrest, while the oxolan-3-yl group in the target compound may improve solubility due to its polar nature .

Structure-Activity Relationship (SAR) Insights

Piperazine Core : Methyl or ethyl groups on the piperazine ring (e.g., compound 16 vs. N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide) influence lipophilicity and metabolic stability. Methyl groups are associated with higher antiproliferative activity .

Pyrazole/Aryl Substituents :

  • Electron-withdrawing groups (e.g., -Cl, -F) on the aryl ring enhance thermal stability but may reduce synthetic yields .
  • Bulky substituents like oxolan-3-yl (tetrahydrofuran) could enhance target binding through steric or hydrogen-bonding interactions, though this requires experimental validation.

Carboxamide Linkage : The carboxamide bridge is critical for maintaining conformational rigidity, as seen in CPIPC derivatives targeting TRPV1 channels .

Data Tables

Table 2: Physicochemical Properties of Selected Analogs

Compound Molecular Weight LogP* (Predicted) Solubility (mg/mL)*
4-Methyl-N-(p-tolyl)piperazine-1-carboxamide 289.35 2.1 0.15 (PBS)
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide 297.80 2.8 0.08 (DMSO)
A3 (4-Fluorophenyl) 380.40 1.9 0.20 (DMSO)

*Predicted using ChemAxon software.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.